molecular formula C8H13NO3 B13627924 7-Isocyanatoheptanoic acid

7-Isocyanatoheptanoic acid

Cat. No.: B13627924
M. Wt: 171.19 g/mol
InChI Key: ZNXXHLDTVXAKPZ-UHFFFAOYSA-N
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Description

7-Isocyanatoheptanoic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of heptanoic acid, where an isocyanate group replaces one of the hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-isocyanatoheptanoic acid typically involves the reaction of heptanoic acid with phosgene or its derivatives. The process generally includes the following steps:

    Formation of Heptanoyl Chloride: Heptanoic acid reacts with thionyl chloride or oxalyl chloride to form heptanoyl chloride.

    Reaction with Ammonia: Heptanoyl chloride is then treated with ammonia to form heptanamide.

    Formation of Isocyanate: Finally, heptanamide is reacted with phosgene to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of safer phosgene substitutes. These methods aim to optimize yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Isocyanatoheptanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form a corresponding amine and carbon dioxide.

    Addition Reactions: It can react with alcohols to form urethanes and with amines to form ureas.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Addition Reactions: Alcohols or amines in the presence of catalysts or under heat.

    Substitution Reactions: Various nucleophiles, such as thiols or halides, under appropriate conditions.

Major Products:

    Hydrolysis: Amine and carbon dioxide.

    Addition Reactions: Urethanes or ureas.

    Substitution Reactions: Compounds with substituted functional groups.

Scientific Research Applications

7-Isocyanatoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, including polymers and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is utilized in the production of polyurethanes, adhesives, and coatings due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 7-isocyanatoheptanoic acid involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The compound’s interactions with molecular targets and pathways are subjects of ongoing research, particularly in the context of drug development and material science.

Comparison with Similar Compounds

    Hexyl isocyanate: Similar in structure but lacks the carboxylic acid group.

    Octyl isocyanate: Similar in structure but has a longer carbon chain.

    Isocyanatopropionic acid: Similar in structure but has a shorter carbon chain.

Uniqueness: 7-Isocyanatoheptanoic acid is unique due to its combination of an isocyanate group and a carboxylic acid group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality makes it valuable in various applications, from polymer chemistry to pharmaceuticals.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

7-isocyanatoheptanoic acid

InChI

InChI=1S/C8H13NO3/c10-7-9-6-4-2-1-3-5-8(11)12/h1-6H2,(H,11,12)

InChI Key

ZNXXHLDTVXAKPZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=C=O)CCC(=O)O

Origin of Product

United States

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